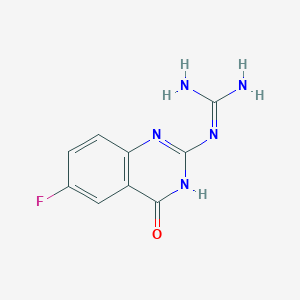
N3-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine
Descripción general
Descripción
N3-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine, also known as N3E4P1HPD, is a novel compound that has been recently synthesized and studied for its potential use in a variety of scientific research applications. It is a heterocyclic compound, consisting of nitrogen, oxygen, hydrogen, and carbon atoms, and is of particular interest due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Researchers have been actively exploring the synthesis of novel compounds with the pyrazole and oxadiazole moieties, given their significant potential in various fields. For instance, the work by Matiichuk, Potopnyk, and Obushak (2009) delved into the synthesis and reactions of compounds related to pyrazole and oxadiazole, demonstrating their versatility in forming new chemical structures through reactions with malonic acid and other reagents, leading to various derivatives with potential application in medicinal chemistry and material science Matiichuk, Potopnyk, & Obushak, 2009.
Biological Screening and Pharmacological Evaluation
Compounds featuring the pyrazole and oxadiazole scaffolds have been evaluated for their biological activities. For example, Kulkarni et al. (2021) synthesized a series of pyrazolyl-1,2,4-oxadiazole derivatives and screened them for antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents Kulkarni, Sarda, Khandebharad, Farooqui, & Agrawal, 2021. Similarly, Faheem (2018) investigated the pharmacological potential of oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions, underscoring the therapeutic potential of these compounds Faheem, 2018.
Insecticidal Activity and SAR Studies
The insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been a subject of interest due to their effectiveness against pests. Qi et al. (2014) synthesized a series of such analogs and evaluated their insecticidal activities against Plutella xylostella, providing insights into the structure-activity relationships that could guide the development of new insecticides Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014.
Corrosion Inhibition and Antimicrobial Applications
The corrosion inhibition properties and antimicrobial activities of pyrazole and pyrazolone derivatives have also been explored. Sayed et al. (2018) investigated the efficiency of these compounds as corrosion inhibitors for copper alloy and evaluated their antimicrobial activities, highlighting their potential in industrial applications Sayed, Azab, Anwer, Raouf, & Negm, 2018.
Propiedades
IUPAC Name |
3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-2-15-12-9(10(14)17-18-12)13-16-11(19-20-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H4,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZPSDULPHZFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NNC(=C1C2=NC(=NO2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)
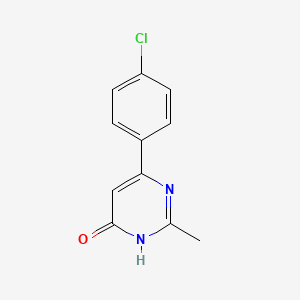
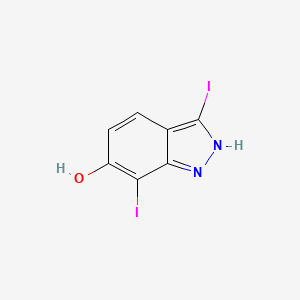

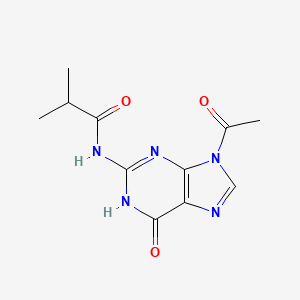

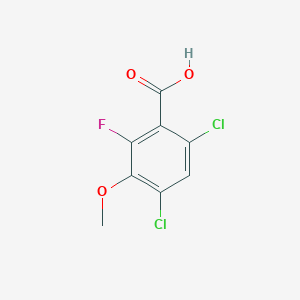
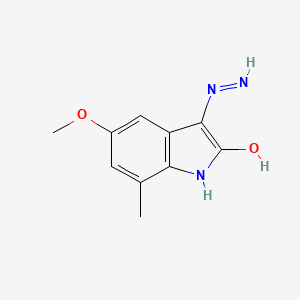
![5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1436839.png)
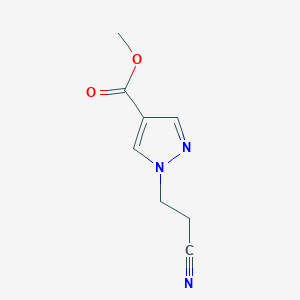

![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)
